molecular formula C14H21NO B3008222 Cyclohexyl(3-methoxyphenyl)methanamine CAS No. 1179863-30-9

Cyclohexyl(3-methoxyphenyl)methanamine

Cat. No.: B3008222
CAS No.: 1179863-30-9
M. Wt: 219.328
InChI Key: MJDVLXWUVJECOQ-UHFFFAOYSA-N
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Description

Cyclohexyl(3-methoxyphenyl)methanamine is an organic compound with the molecular formula C14H21NO It features a cyclohexyl group attached to a methoxyphenyl group via a methanamine linkage

Future Directions

The future directions of Cyclohexyl(3-methoxyphenyl)methanamine are not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(3-methoxyphenyl)methanamine typically involves the reaction of cyclohexylamine with 3-methoxybenzaldehyde. The process can be summarized as follows:

    Formation of Schiff Base: Cyclohexylamine reacts with 3-methoxybenzaldehyde to form an imine (Schiff base).

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically carried out under controlled temperatures and pressures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(3-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexyl(3-methoxyphenyl)ketone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Cyclohexyl(3-methoxyphenyl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Cyclohexyl(4-methoxyphenyl)methanamine
  • Cyclohexyl(3-methylphenyl)methanamine
  • Cyclohexyl(3-hydroxyphenyl)methanamine

Comparison: Cyclohexyl(3-methoxyphenyl)methanamine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

cyclohexyl-(3-methoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDVLXWUVJECOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179863-30-9
Record name cyclohexyl(3-methoxyphenyl)methanamine
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